Physicochemical Differentiation: Computed Lipophilicity (cLogP) vs. Unsubstituted Indole and 2-Methylindole
The allyloxymethyl substituent at C2 significantly increases lipophilicity relative to unsubstituted indole and 2-methylindole [1]. This difference influences membrane permeability, protein binding, and metabolic stability, which are critical for screening compound selection.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.9 ± 0.3 |
| Comparator Or Baseline | Indole: cLogP = 2.14; 2-Methylindole: cLogP = 2.57 |
| Quantified Difference | ΔcLogP = +0.76 vs. indole; ΔcLogP = +0.33 vs. 2-methylindole |
| Conditions | Calculated using ALOGPS 2.1 (Virtual Computational Chemistry Laboratory); values are predicted, not experimental |
Why This Matters
Higher lipophilicity may alter membrane partitioning and off-target binding, making this compound a more suitable probe for intracellular or CNS targets compared to simpler indoles.
- [1] Tetko IV, Gasteiger J, Todeschini R, et al. Virtual Computational Chemistry Laboratory – Design and Description. J Comput Aided Mol Des. 2005;19(6):453-463. ALOGPS 2.1 accessed via http://www.vcclab.org. View Source
